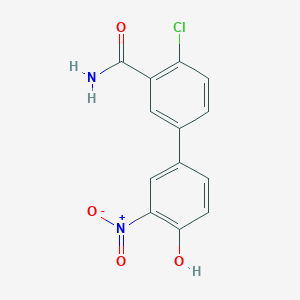
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% (4-CCNP-95) is a synthetic organic compound that has a wide range of applications in scientific research. It has a molecular formula of C10H8ClN3O3 and a molecular weight of 265.6 g/mol. 4-CCNP-95 is a yellow to light yellow crystalline solid with a melting point of 205-210°C. It is soluble in water and common organic solvents such as ethanol, acetone, and methanol. This compound is widely used in various scientific research applications due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as an analytical reagent in the analysis of organic compounds. In addition, 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% has been used in the synthesis of polymers, in the study of biochemistry and physiology, and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
The mechanism of action of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as tyrosinase and lipoxygenase. It is also believed to act as a scavenger of free radicals, which can be beneficial in certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% are not yet fully understood. However, it is believed to have antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain cancer cell lines in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% in laboratory experiments is its availability and low cost. It is also relatively easy to synthesize, and it is soluble in many common solvents. However, there are some limitations to using this compound. For example, it is not very stable and can degrade over time. In addition, it is toxic and should be handled with care.
Zukünftige Richtungen
As 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% is a relatively new compound, there are many potential future directions for research. These include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in various fields. Other potential future directions include the development of more efficient synthesis methods and the exploration of new uses for this compound. Additionally, further research should be conducted into the safety and toxicity of 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95%, as well as its environmental impact.
Synthesemethoden
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95% can be synthesized by a two-step method. The first step involves the reaction of 4-chlorophenol and 3-carbamoyl-4-chlorophenol in the presence of a base such as sodium hydroxide. The second step involves the reaction of the resulting product with nitric acid. The product is then purified by recrystallization to obtain the desired 4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol, 95%.
Eigenschaften
IUPAC Name |
2-chloro-5-(4-hydroxy-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-3-1-7(5-9(10)13(15)18)8-2-4-12(17)11(6-8)16(19)20/h1-6,17H,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFENJAKGJZHIPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10686319 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carbamoyl-4-chlorophenyl)-2-nitrophenol | |
CAS RN |
1261924-34-8 |
Source


|
| Record name | 4-Chloro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10686319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

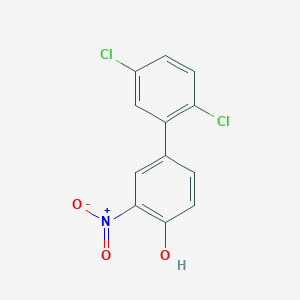

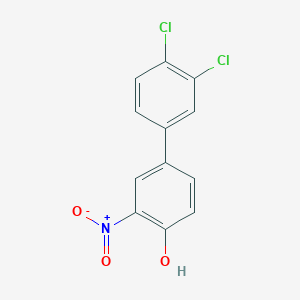
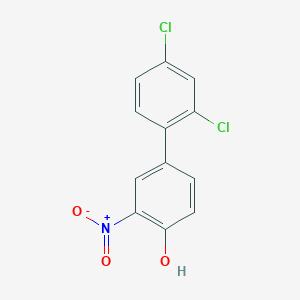





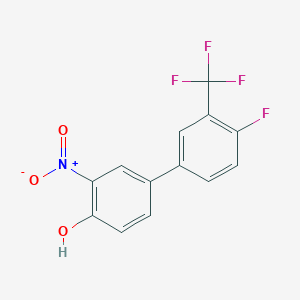


![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)
